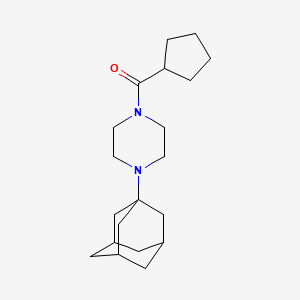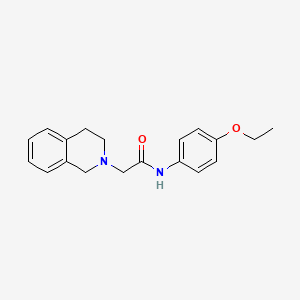
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide, also known as DEAQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been found to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to reduce oxidative stress and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity in vitro and in vivo. However, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, as it has been found to exhibit anti-tumor activity in some studies. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide involves the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by cyclization with sodium hydride. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-9-7-17(8-10-18)20-19(22)14-21-12-11-15-5-3-4-6-16(15)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRVOWVPEOMNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

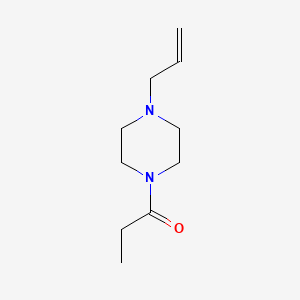
![{1'-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411083.png)
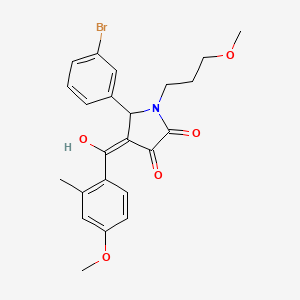
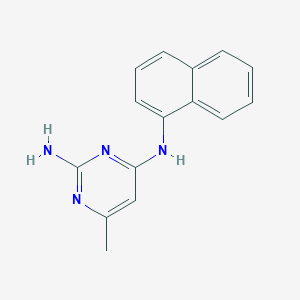
![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5411103.png)
![4-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5411114.png)
![N-{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5411116.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5411123.png)
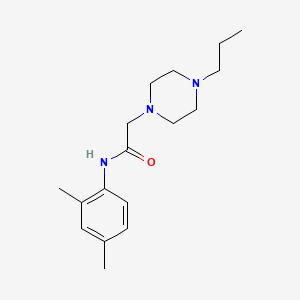
![N-(1-cyano-1,2-dimethylpropyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5411133.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411149.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5411150.png)
![3-({[(4-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5411153.png)
